![molecular formula C15H15NO B14213173 N-[2-(2-Methylbenzyl)phenyl]formamide CAS No. 830324-26-0](/img/structure/B14213173.png)
N-[2-(2-Methylbenzyl)phenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Methylbenzyl)phenyl]formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a 2-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-[2-(2-Methylbenzyl)phenyl]formamide is through the Leuckart reaction. This reaction involves the reductive amination of aldehydes or ketones using formamide or ammonium formate as the nitrogen donor and reducing agent . The reaction typically requires high temperatures, usually between 120 and 130 °C, and can go up to 165 °C when using formamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using catalysts such as ammonium sulfate and magnesium chloride to improve yields. The use of large amounts of formamide or ammonium formate can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylbenzyl)phenyl]formamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines.
Scientific Research Applications
N-[2-(2-Methylbenzyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylbenzyl)phenyl]formamide involves its interaction with molecular targets such as enzymes and proteins. The formamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include the inhibition of specific enzymes or the alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-Phenylformamide: Similar in structure but lacks the 2-methylbenzyl group.
N-Methyl-N-phenylformamide: Contains a methyl group attached to the nitrogen atom instead of the 2-methylbenzyl group.
Uniqueness
N-[2-(2-Methylbenzyl)phenyl]formamide is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other formamides and can lead to different applications and properties.
Properties
CAS No. |
830324-26-0 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-[2-[(2-methylphenyl)methyl]phenyl]formamide |
InChI |
InChI=1S/C15H15NO/c1-12-6-2-3-7-13(12)10-14-8-4-5-9-15(14)16-11-17/h2-9,11H,10H2,1H3,(H,16,17) |
InChI Key |
XVAQXTVZWPUDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
![[(Iodoboranediyl)bis(methylene)]bis(diiodoborane)](/img/structure/B14213110.png)
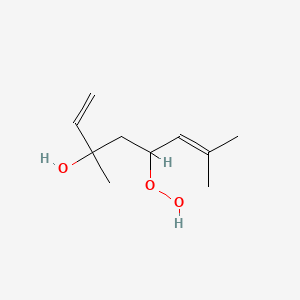
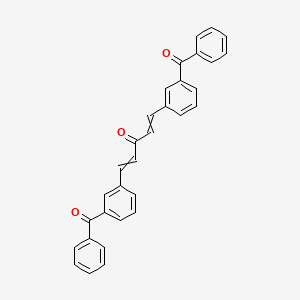
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
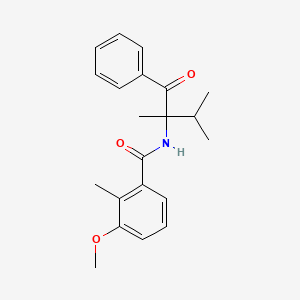
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
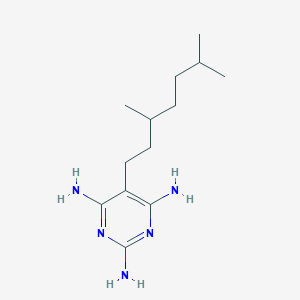
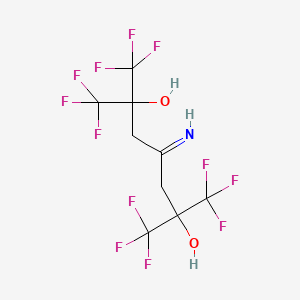
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
